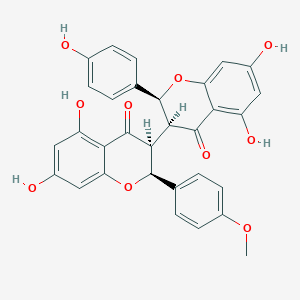

Sikokianin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sikokianin A is a biflavanone that can be isolated from the root of Stellera chamaejasme . It has antimitotic and antifungal activity against Pyricularia oryzae .

Synthesis Analysis

Sikokianin A is a C-3/C-3″-biflavanone . It is related to Sikokianin C, which is isolated from the plant Wikstroemia sikokiana . Sikokianin A and B are not well adapted for CBS binding, unlike Sikokianin C and D .Molecular Structure Analysis

The molecular formula of Sikokianin A is C31H24O10 . It has a molecular weight of 556.5 g/mol . The IUPAC name is (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .Chemical Reactions Analysis

Sikokianin A is a part of the family of C-3/C-3″-biflavanones . These compounds have been analyzed for their potential inhibitory capacity on the enzyme cystathionine β-synthase (CBS) .Physical And Chemical Properties Analysis

Sikokianin A has a molecular weight of 556.5 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 556.13694696 g/mol . Its topological polar surface area is 163 Ų .Wissenschaftliche Forschungsanwendungen

Inhibition of Cystathionine β-Synthase (CBS)

Sikokianin A, along with other sikokianins, is a type of C-3/C-3ʺ biflavanone . These compounds have been studied for their potential to inhibit the enzyme cystathionine β-synthase (CBS) . CBS plays a crucial role in the trans-sulfuration pathway and is a target for combating various pathologies, including cancers . Although Sikokianin A is not as effective as Sikokianin C and D in binding to CBS, it still contributes to our understanding of structure-binding relationships .

Antioxidant Activity

Sikokianin A has been found to exhibit antioxidant activity . It can decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while elevating the activity of superoxide dismutase (SOD) and catalase (CAT) . These properties make Sikokianin A a potential candidate for combating oxidative stress-related diseases.

Anti-Proliferative Activity

In addition to its antioxidant activity, Sikokianin A also shows anti-proliferative effects . It has been observed to inhibit the proliferation of mesangial cells induced by high glucose . This suggests a potential application of Sikokianin A in the treatment of diseases related to cell overgrowth or proliferation, such as cancer.

Natural Product Research

Sikokianin A is a natural compound isolated from the roots of Wikstroemia indica . Its unique structure and diverse biological activities make it an interesting subject for natural product research. Studying Sikokianin A can help scientists understand the chemical diversity of natural products and discover new therapeutic agents .

Drug Development

Given its various biological activities, Sikokianin A could be a promising lead compound in drug development. Its ability to inhibit CBS and its antioxidant and anti-proliferative activities suggest potential applications in the treatment of cancer and other diseases .

Biochemical Studies

The biochemical properties of Sikokianin A, such as its interactions with enzymes like CBS, can be studied to gain insights into the molecular mechanisms of its biological activities . This can contribute to the field of biochemistry and help in the design of more effective drugs.

Wirkmechanismus

Target of Action

Sikokianin A is a biflavanone that is part of a group of compounds known as sikokianins . The primary target of Sikokianin A is Cystathionine β-synthase (CBS) , a key enzyme in the trans-sulfuration pathway . CBS is directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . It is considered a valid molecular target for antitumor drug development .

Biochemical Pathways

Sikokianin A affects the trans-sulfuration pathway by targeting CBS . This pathway is responsible for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway can have significant effects on cellular processes, including proliferation and migration .

Result of Action

It is known that sikokianin a has antimitotic and antifungal activity against pyricularia oryzae .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-GERHYJQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sikokianin A | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)

![1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone](/img/structure/B3079259.png)